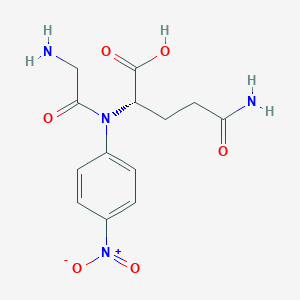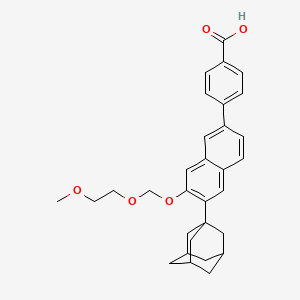
4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoic acid: , often referred to as AMNB , is a synthetic organic compound. Its intricate structure combines an adamantane core, a naphthalene ring, and a benzoic acid moiety. Let’s break it down:
Adamantane: A rigid, cage-like hydrocarbon consisting of four fused cyclohexane rings. It imparts steric bulk and stability to AMNB.
Naphthalene: A bicyclic aromatic hydrocarbon with two fused benzene rings. The naphthalene portion contributes to AMNB’s aromatic character.
Benzoic acid: A carboxylic acid group attached to the naphthalene ring. This acidic functionality allows for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes::
Adamantane Derivatization: Start with commercially available adamantane or its derivatives. Introduce the naphthalene ring via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation).
Naphthalene Functionalization: Synthesize the naphthalene derivative by reacting naphthalene with a suitable reagent (e.g., acylation or alkylation).
Benzoic Acid Attachment: Finally, couple the naphthalene derivative with benzoic acid using standard coupling reactions (e.g., amide bond formation).
Industrial Production:: AMNB is not produced on a large scale due to its specialized applications. research laboratories synthesize it for targeted studies.
Analyse Chemischer Reaktionen
AMNB undergoes several reactions:
Oxidation: Oxidation of the benzoic acid group yields the corresponding carboxylic acid derivatives.
Reduction: Reduction of the naphthalene ring can lead to tetrahydro derivatives.
Substitution: Nucleophilic aromatic substitution (e.g., halogenation) occurs at the naphthalene ring.
Major Products: These reactions yield various AMNB derivatives, each with distinct properties.
Wissenschaftliche Forschungsanwendungen
AMNB finds applications in diverse fields:
Medicine: Potential anti-inflammatory and analgesic properties due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: Used as a building block for designing novel ligands and catalysts.
Biology: Investigated for its interactions with cellular receptors and enzymes.
Industry: Employed in OLEDs (organic light-emitting diodes) and other optoelectronic devices.
Wirkmechanismus
AMNB’s mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
AMNB stands out due to its unique combination of adamantane, naphthalene, and benzoic acid moieties. Similar compounds include:
Naphthoic acids: Lack the adamantane core.
Adamantane derivatives: Lack the naphthalene ring.
Benzoic acid derivatives: Lack both adamantane and naphthalene components.
Eigenschaften
Molekularformel |
C31H34O5 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
4-[6-(1-adamantyl)-7-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid |
InChI |
InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-27-13-25(23-2-4-24(5-3-23)30(32)33)6-7-26(27)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) |
InChI-Schlüssel |
PYAYNPCMTTVBFP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=C(C=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

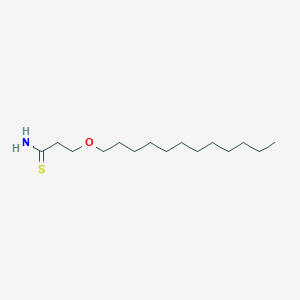
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
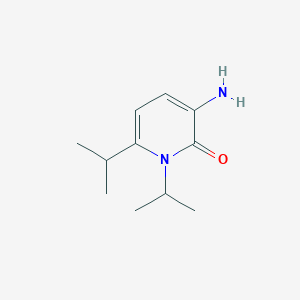
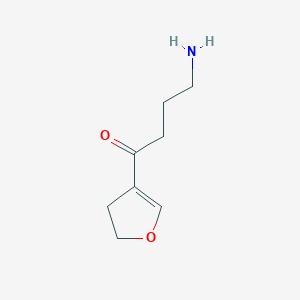
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
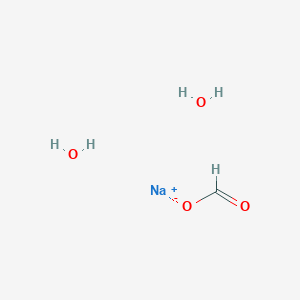
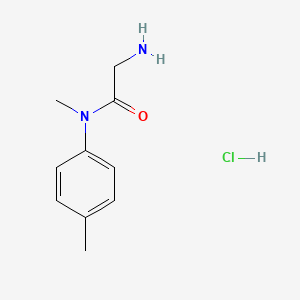
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

